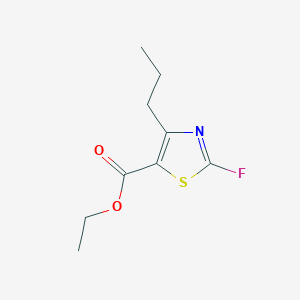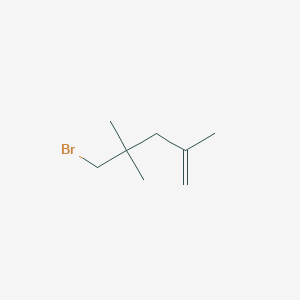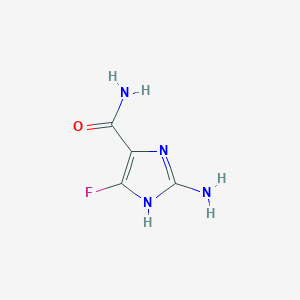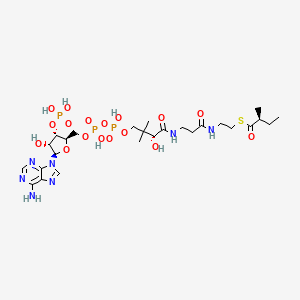
Vanillylmethanol 4-Glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Vanillylmethanol 4-Glucuronide typically involves the glucuronidation of vanillylmethanol. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often uses glucuronosyltransferase enzymes, while chemical synthesis may involve the use of glucuronic acid derivatives under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound is generally carried out using large-scale bioreactors for enzymatic synthesis. This method ensures high yield and purity of the compound. The reaction conditions are optimized to maintain the activity of the enzymes and to achieve efficient conversion rates .
化学反応の分析
Types of Reactions: Vanillylmethanol 4-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent alcohol, vanillylmethanol.
Substitution: Substitution reactions may involve the replacement of the glucuronide moiety with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include acidic or basic catalysts.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms of vanillylmethanol, and various substituted compounds .
科学的研究の応用
Vanillylmethanol 4-Glucuronide has a wide range of applications in scientific research:
作用機序
The mechanism of action of Vanillylmethanol 4-Glucuronide involves its interaction with specific enzymes and receptors in the body. The compound is primarily metabolized by glucuronosyltransferase enzymes, which facilitate its conversion to active metabolites. These metabolites can then interact with various molecular targets, including receptors and enzymes, to exert their biological effects .
類似化合物との比較
Vanillyl Alcohol: Shares a similar structure but lacks the glucuronide moiety.
Vanillin: Another related compound with a similar aromatic structure.
Glucuronides of Other Alcohols: Such as morphine-6-glucuronide, which also undergoes glucuronidation.
Uniqueness: Vanillylmethanol 4-Glucuronide is unique due to its specific glucuronide linkage, which imparts distinct biochemical properties and metabolic pathways compared to its analogs .
特性
分子式 |
C15H20O9 |
|---|---|
分子量 |
344.31 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-(2-hydroxyethyl)-2-methoxyphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C15H20O9/c1-22-9-6-7(4-5-16)2-3-8(9)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-3,6,10-13,15-19H,4-5H2,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1 |
InChIキー |
FPHRLHBSOJUFOE-DKBOKBLXSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)CCO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)CCO)OC2C(C(C(C(O2)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12-bromo-19-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-8-yl]-2-oxoethyl] acetate](/img/structure/B15288518.png)
![Disodium 7-[[2-(acetylamino)-4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]naphthalene-1,3-disulphonate](/img/structure/B15288529.png)
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
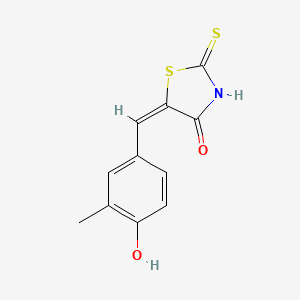
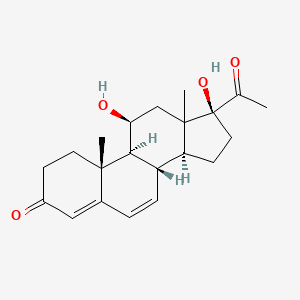
![1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid](/img/structure/B15288550.png)


